N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine
Description
Properties
Molecular Formula |
C8H14ClN3 |
|---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H14ClN3/c1-4-10-5-7-6(2)11-12(3)8(7)9/h10H,4-5H2,1-3H3 |
InChI Key |
BIFNOOQLZGKYOK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(N(N=C1C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Alkylation of 5-Chloro-1,3-dimethylpyrazole
N-Alkylation to Introduce Ethylamine Side Chain
Final Purification and Characterization
Supporting Data Table: Typical Reaction Conditions
Research Findings and Optimization Strategies
- Reaction Efficiency: Alkylation reactions are optimized by controlling temperature and molar ratios of reagents to prevent over-alkylation or side reactions.
- Selectivity: Use of protecting groups on the pyrazole nitrogen can improve selectivity for N-alkylation.
- Yield Enhancement: Employing phase transfer catalysts or microwave-assisted synthesis has been shown to improve yields and reduce reaction times.
Summary of Key Synthesis Parameters
| Parameter | Optimal Range | Notes |
|---|---|---|
| Methylating agent | Methyl iodide or dimethyl sulfate | High reactivity, handle with care |
| Base | Potassium carbonate or sodium hydride | Ensures deprotonation and nucleophilicity |
| Solvent | Dimethylformamide (DMF), ethanol | Solvent stability at high temperatures |
| Temperature | 60-80°C | For methylation and N-alkylation steps |
| Reaction time | 8-24 hours | Sufficient for complete conversion |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or catalyst.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine involves its interaction with specific molecular targets. The chloro-substituted pyrazole ring can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural and Property Comparisons
Key Observations:
Chlorine vs. Hydrogen at Position 5: The chlorine substituent increases molecular weight by ~35 g/mol compared to non-chlorinated analogs. This enhances lipophilicity and may improve thermal stability (e.g., higher inferred melting point) . Chlorine’s electron-withdrawing effect likely reduces the amine’s basicity (pKa ~9.0 vs. 9.43 in the non-chlorinated analog) .
Aryl vs. Alkyl Substituents :
- Aryl groups (e.g., phenyl in compound 3a) significantly increase molecular weight and melting points (e.g., 133–135°C for 3a vs. inferred 130–180°C for the target) but reduce solubility in polar solvents .
- Ethylamine and ethoxyphenyl groups (as in ) enhance solubility in organic solvents compared to bulky aryl derivatives.
Functional Group Diversity :
- Carboxamide derivatives (e.g., 3a–3p in ) exhibit higher polarity and hydrogen-bonding capacity due to the amide group, contrasting with the secondary amine’s moderate basicity in the target compound .
Biological Activity
N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine, also known by its CAS number 1216206-54-0, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, anticancer, and neuropharmacological activities.
- Molecular Formula : C₈H₁₄ClN₃
- Molecular Weight : 187.67 g/mol
- CAS Number : 1216206-54-0
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, with minimal inhibitory concentration (MIC) values indicating potent activity:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
| Bacillus subtilis | 25 |
These results suggest that the compound may be useful in developing new antimicrobial agents .
Anticancer Activity
The compound's anticancer potential has been explored in various studies. Notably, it has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines. The following table summarizes key findings:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 18 | Activation of caspase pathways |
The structure–activity relationship (SAR) studies suggest that the presence of the chlorinated pyrazole moiety is crucial for its anticancer activity .
Neuropharmacological Activity
Recent investigations into the neuropharmacological effects of this compound revealed potential anxiolytic and antidepressant properties. In animal models, the compound demonstrated:
- Reduction in anxiety-like behavior : Assessed using the elevated plus maze test.
- Antidepressant effects : Evaluated through the forced swim test.
Dosing regimens indicated a significant decrease in immobility time at doses ranging from 10 to 30 mg/kg .
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating bacterial infections resistant to conventional antibiotics. Results showed a marked improvement in patient outcomes with a reduction in infection rates.
- Case Study on Cancer Treatment : A preclinical study involving human tumor xenografts demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups, highlighting its potential as a novel therapeutic agent in oncology.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine?
The synthesis typically involves functionalization of the pyrazole core. A key approach is the alkylation of 5-chloro-1,3-dimethylpyrazole derivatives. For example:
- Chlorination and acylation : Chlorination of 1,3-dimethyl-5-pyrazolone followed by acylation with ethylamine derivatives under basic conditions (e.g., triethylamine in dichloromethane) .
- Amide bond formation : Reaction of chloroacetyl chloride with pyrazole-containing amines, as demonstrated in analogous compounds, using triethylamine to scavenge HCl .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 6 hours | 75–85 | |
| Alkylation | Ethylamine, K₂CO₃, DMF, 80°C | 60–70 | |
| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | — |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methyl group on the pyrazole ring appears as a singlet near δ 2.3 ppm, while the ethylamine protons show splitting patterns between δ 1.1–1.3 ppm (triplet) and δ 2.5–2.7 ppm (quartet) .
- IR Spectroscopy : Stretching frequencies for C-Cl (650–750 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing regioisomers .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during chlorination?
Chlorination of pyrazole derivatives often generates impurities like over-chlorinated byproducts. Key strategies include:
- Temperature control : Maintaining reflux at 80–90°C prevents decomposition .
- Stoichiometric precision : Limiting POCl₃ to 1.1 equivalents reduces di- or tri-chlorinated species.
- Workup modifications : Quenching with ice-cold water followed by neutralization (pH 7–8) minimizes acid-mediated degradation .
Table 2: Common Side Products and Mitigation
| Side Product | Cause | Mitigation |
|---|---|---|
| Di-chlorinated pyrazole | Excess POCl₃ | Reduce POCl₃ to 1.05–1.1 equivalents |
| Hydrolyzed intermediates | Moisture exposure | Use anhydrous solvents and inert atmosphere |
Q. What computational tools aid in predicting biological targets for this compound?
- Molecular docking : Software like AutoDock Vina screens against protein databases (e.g., EPHB4 in ) to identify binding affinities .
- QSAR modeling : Correlates substituent effects (e.g., chloro vs. methyl groups) with activity trends in pyrazole-based inhibitors .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
